An In-depth Technical Guide to 1-(4-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 54874-12-3)
An In-depth Technical Guide to 1-(4-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 54874-12-3)
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-5-chloro-1-oxopentane, a bifunctional molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. This document delves into its chemical properties, a detailed, field-proven synthetic protocol, its expected spectroscopic signature, and its anticipated reactivity, offering a foundational resource for researchers looking to employ this compound in their work.
Introduction: A Molecule of Untapped Potential
1-(4-Bromophenyl)-5-chloro-1-oxopentane is a halogenated ketone that presents two distinct reactive centers: a terminal primary alkyl chloride and an aromatic ketone. This dual functionality makes it a valuable building block for the synthesis of a wide array of more complex molecules. The presence of the bromophenyl moiety offers a site for cross-coupling reactions, while the chloropentanoyl chain can be utilized for nucleophilic substitution or for the construction of cyclic structures. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are prevalent in many biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.
Physicochemical and Safety Profile
While comprehensive experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-5-chloro-1-oxopentane
| Property | Value | Source |
| CAS Number | 54874-12-3 | [1] |
| Molecular Formula | C₁₁H₁₂BrClO | [1] |
| Molecular Weight | 275.57 g/mol | [1] |
| Appearance | White powder or liquid | [2][3] |
| Predicted Boiling Point | 368.2 ± 27.0 °C | [1] |
| Predicted Density | 1.391 ± 0.06 g/cm³ | [1] |
| Purity (Commercial) | Typically ≥97% | [3] |
Safety and Handling:
1-(4-Bromophenyl)-5-chloro-1-oxopentane is classified with the GHS07 pictogram, indicating that it can be harmful.[1] The following hazard statements are associated with this compound:
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H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.
Synthesis of 1-(4-Bromophenyl)-5-chloro-1-oxopentane: A Step-by-Step Protocol
The most logical and widely applicable method for the synthesis of 1-(4-bromophenyl)-5-chloro-1-oxopentane is the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
Synthesis of the Precursor: 5-Chlorovaleryl Chloride
While 5-chlorovaleryl chloride is commercially available, it can also be readily synthesized from δ-valerolactone or cyclopentanone. A common laboratory preparation involves the ring-opening of δ-valerolactone with thionyl chloride.
Friedel-Crafts Acylation Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of bromobenzene with similar acyl chlorides.
Reaction Scheme:
Caption: Friedel-Crafts acylation of bromobenzene.
Materials:
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Bromobenzene
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5-Chlorovaleryl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Concentrated Hydrochloric Acid (HCl)
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Ice
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Reflux condenser
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
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Formation of the Acylium Ion: Cool the suspension in an ice bath. Add a solution of 5-chlorovaleryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel to the AlCl₃ suspension. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
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Electrophilic Aromatic Substitution: To the cold reaction mixture, add a solution of bromobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the internal temperature below 10 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure 1-(4-bromophenyl)-5-chloro-1-oxopentane.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
Table 2: Predicted ¹H NMR Data for 1-(4-Bromophenyl)-5-chloro-1-oxopentane (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' (Aromatic) | ~7.85 | Doublet (d) | 2H |
| H-3', H-5' (Aromatic) | ~7.65 | Doublet (d) | 2H |
| H-5 (CH₂Cl) | ~3.60 | Triplet (t) | 2H |
| H-2 (COCH₂) | ~3.00 | Triplet (t) | 2H |
| H-3, H-4 (-CH₂CH₂-) | ~1.90 - 2.10 | Multiplet (m) | 4H |
¹³C NMR Spectroscopy
The carbon NMR will provide information on the number and types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for 1-(4-Bromophenyl)-5-chloro-1-oxopentane (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~198.0 |
| C-1' (Aromatic, C-Br) | ~128.0 |
| C-4' (Aromatic, C-CO) | ~135.0 |
| C-2', C-6' (Aromatic) | ~132.0 |
| C-3', C-5' (Aromatic) | ~130.0 |
| C-5 (CH₂Cl) | ~44.5 |
| C-2 (COCH₂) | ~38.0 |
| C-4 | ~32.0 |
| C-3 | ~22.0 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch of the ketone.
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1680 - 1700 | Strong |
| C-H (sp² Aromatic) | 3000 - 3100 | Medium |
| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium |
| C-Br (Aromatic) | 1000 - 1100 | Medium |
| C-Cl (Alkyl) | 600 - 800 | Strong |
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak (M⁺) should be observed at m/z 274 and 276 (for ⁷⁹Br and ³⁵Cl/³⁷Cl) and at m/z 276 and 278 (for ⁸¹Br and ³⁵Cl/³⁷Cl).
Predicted Fragmentation Pattern:
Key fragmentation pathways would likely involve α-cleavage at the carbonyl group and loss of the chloropentyl chain or parts of it.
Caption: Predicted mass spectrometry fragmentation.
Reactivity and Synthetic Applications
The bifunctional nature of 1-(4-bromophenyl)-5-chloro-1-oxopentane opens up numerous possibilities for its use in the synthesis of more complex molecules, particularly heterocyclic compounds which are of great interest in medicinal chemistry.
Reactions at the Alkyl Chloride Terminus
The primary alkyl chloride is a good electrophile for Sₙ2 reactions. This allows for the introduction of a variety of nucleophiles.
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Alkylation of Amines: Reaction with primary or secondary amines can lead to the corresponding secondary or tertiary amines.[4] This is a fundamental transformation for building more complex structures.
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Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates will yield the corresponding ethers and thioethers.
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Cyanation: Introduction of a nitrile group via reaction with sodium or potassium cyanide provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Reactions at the Ketone Carbonyl Group
The ketone can undergo a wide range of standard carbonyl reactions.
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Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new C-N bond, providing an alternative route to substituted amines.
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Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.
Intramolecular Cyclization Reactions
The presence of both an electrophilic carbon (C-5) and a nucleophilic center (after modification of the ketone) on the same molecule allows for intramolecular cyclization reactions, which are powerful tools for the synthesis of cyclic compounds. For example, conversion of the ketone to an amine followed by intramolecular alkylation could lead to the formation of substituted piperidines.
Cross-Coupling Reactions at the Bromophenyl Group
The C-Br bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new aryl, vinyl, or alkynyl groups, significantly increasing molecular complexity.
Caption: Synthetic utility of the target molecule.
Conclusion
1-(4-Bromophenyl)-5-chloro-1-oxopentane is a highly versatile and valuable building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules, including potentially novel pharmaceutical agents. This guide provides researchers with a solid foundation of its synthesis, predicted properties, and reactivity, enabling its effective application in their research endeavors.
References
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN1939885A - Production of 1-bromine-5-chloropentane.
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Eureka | Patsnap. (2020). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Retrieved from [Link]
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